An In-Depth Technical Guide to N-(4-Iodobenzyl)-N-methylaniline: Structure, Properties, and Synthesis
An In-Depth Technical Guide to N-(4-Iodobenzyl)-N-methylaniline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of N-(4-Iodobenzyl)-N-methylaniline, a substituted aromatic amine of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from closely related analogs to project its chemical structure, physical properties, and a viable synthetic route. All inferred data is clearly indicated and supported by authoritative reasoning.
Molecular Structure and Identification
N-(4-Iodobenzyl)-N-methylaniline is a tertiary amine featuring a central nitrogen atom bonded to a methyl group, a phenyl group (from aniline), and a 4-iodobenzyl group. The presence of the iodine atom on the benzyl moiety significantly influences the molecule's electron distribution, reactivity, and potential applications, particularly in areas requiring heavy atoms, such as in the development of imaging agents or as a building block in the synthesis of radiolabeled compounds.
Key Structural Features:
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Tertiary Amine Core: The nitrogen atom is trisubstituted, rendering it non-basic in the traditional sense but an effective nucleophile.
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Aniline Moiety: The N-phenyl group influences the electronic properties of the nitrogen lone pair through resonance.
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4-Iodobenzyl Group: This group introduces a site for further functionalization via reactions at the carbon-iodine bond (e.g., cross-coupling reactions) and imparts a significant increase in molecular weight.
Chemical Structure of N-(4-Iodobenzyl)-N-methylaniline
Caption: 2D structure of N-(4-Iodobenzyl)-N-methylaniline.
Projected Physical and Chemical Properties
Direct experimental data for the physical properties of N-(4-Iodobenzyl)-N-methylaniline are not widely published. However, we can infer its likely characteristics based on analogous compounds.
| Property | Projected Value | Rationale and Comparative Data |
| Molecular Formula | C₁₄H₁₄IN | Derived from its chemical structure. |
| Molecular Weight | 323.17 g/mol | Calculated from the atomic weights of its constituent elements. |
| Appearance | Colorless to pale yellow solid or oil | N-benzylaniline is a colorless to yellow-beige crystalline solid, and N-benzyl-N-ethylaniline is a colorless to light yellow oily liquid[3][4]. The introduction of iodine is unlikely to drastically alter the color in its pure form, though exposure to light and air may cause darkening. |
| Melting Point | Likely a low-melting solid | N-benzylaniline has a melting point of 35-38 °C[3]. The larger, more symmetrical 4-iodobenzyl group may lead to a slightly higher melting point compared to the unsubstituted analog. For comparison, 4-Iodo-N-methylaniline is a solid with a melting point of 28-29 °C[1]. |
| Boiling Point | > 300 °C (at atmospheric pressure) | N-benzylaniline has a boiling point of 306-307 °C[3]. The significant increase in molecular weight due to the iodine atom would suggest a higher boiling point for N-(4-Iodobenzyl)-N-methylaniline. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, acetone) | Aromatic amines with significant hydrocarbon character, such as N-benzylaniline and N-benzyl-N-ethylaniline, are generally insoluble in water[3][4]. This insolubility is expected to be maintained or increased with the addition of the lipophilic iodobenzyl group. |
Proposed Synthesis Protocol
A robust and widely applicable method for the synthesis of N-(4-Iodobenzyl)-N-methylaniline is the nucleophilic substitution reaction between N-methylaniline and 4-iodobenzyl halide (e.g., bromide or chloride). This is a standard procedure for the N-alkylation of secondary amines.
Reaction Scheme:
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of N-(4-Iodobenzyl)-N-methylaniline.
Step-by-Step Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylaniline (1.0 equivalent), 4-iodobenzyl bromide (1.05 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).
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Solvent Addition: Add a polar aprotic solvent such as acetonitrile or acetone to the flask. The solvent should be anhydrous to minimize side reactions.
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Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (N-methylaniline) is consumed.
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Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
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Extraction: Transfer the filtrate to a separatory funnel and add water and an organic solvent immiscible with water, such as ethyl acetate. Shake the funnel and allow the layers to separate.
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Washing: Collect the organic layer and wash it sequentially with a dilute aqueous acid solution (to remove any unreacted N-methylaniline), water, and finally, brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-(4-Iodobenzyl)-N-methylaniline.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (Aniline Ring): Expect multiplets in the range of δ 6.5-7.5 ppm.
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Aromatic Protons (Iodobenzyl Ring): Expect two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. One doublet will be downfield due to the electron-withdrawing effect of the iodine atom.
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Methylene Protons (-CH₂-): A singlet is expected around δ 4.0-4.5 ppm.
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Methyl Protons (-CH₃): A singlet is expected around δ 2.8-3.0 ppm.
For comparison, the ¹H NMR spectrum of the related 4-iodo-N-methylaniline shows aromatic protons as doublets at δ 7.44 and 6.39 ppm, and the methyl protons as a singlet at δ 2.80 ppm[5].
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Expect multiple signals in the range of δ 110-150 ppm. The carbon attached to the iodine atom will have a distinct chemical shift.
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Methylene Carbon (-CH₂-): A signal is expected around δ 50-60 ppm.
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Methyl Carbon (-CH₃): A signal is expected around δ 30-40 ppm.
The ¹³C NMR spectrum of 4-iodo-N-methylaniline shows signals at δ 148.92, 137.76, 114.74, and 30.67 ppm[5].
IR (Infrared) Spectroscopy:
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C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
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C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
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C=C stretching (aromatic): Peaks in the range of 1600-1450 cm⁻¹.
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C-N stretching: A peak around 1350-1250 cm⁻¹.
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C-I stretching: A peak in the far-infrared region, typically below 600 cm⁻¹.
MS (Mass Spectrometry):
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Molecular Ion (M⁺): A prominent peak at m/z = 323.
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Fragment Ions: Expect fragmentation patterns corresponding to the loss of the iodine atom, the benzyl group, and the methyl group. A significant peak at m/z = 196 (M - I) and a base peak corresponding to the tropylium ion or a related fragment from the benzyl moiety would be anticipated.
Potential Applications and Fields of Interest
While specific applications for N-(4-Iodobenzyl)-N-methylaniline are not documented, its structure suggests potential utility in several areas of chemical research and development:
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Medicinal Chemistry: As a scaffold for the synthesis of more complex molecules. The aniline and benzylamine moieties are common in pharmacologically active compounds[6]. The iodine atom can be used as a handle for further chemical modifications or to enhance binding to certain biological targets.
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Materials Science: The presence of a heavy atom like iodine makes it a candidate for the development of materials with interesting optical or electronic properties.
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Synthetic Intermediates: It can serve as a key intermediate in multi-step organic syntheses, particularly where a 4-iodobenzyl group needs to be introduced.
Safety and Handling
The toxicological properties of N-(4-Iodobenzyl)-N-methylaniline have not been extensively studied. However, based on its structural similarity to other anilines and aromatic amines, it should be handled with care.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.
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Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-(4-Iodobenzyl)-N-methylaniline is a molecule with significant potential in various fields of chemical research. While direct experimental data is sparse, a comprehensive understanding of its structure, properties, and synthesis can be formulated through the analysis of analogous compounds and the application of fundamental chemical principles. This guide provides a solid foundation for researchers and scientists interested in exploring the chemistry and potential applications of this intriguing compound.
References
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Aniline, N-benzyl- - Physico-chemical Properties. (2024, April 9). ChemBK. [Link]
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N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]
